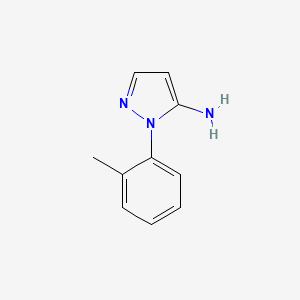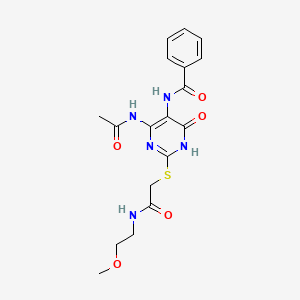![molecular formula C15H14N2O2S B2874618 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 449151-98-8](/img/structure/B2874618.png)
5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
説明
“5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment . Another method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is complex and can be analyzed using X-ray diffraction . The structure of these compounds can also be influenced by the presence of alkynes bearing electron-withdrawing substituents .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo transformations in the presence of activated alkynes . These compounds can also be used as intermediates in the synthesis of GABA B receptor modulators .科学的研究の応用
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones: have been synthesized and evaluated for their potential as antitubercular agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , with minimal cytotoxicity against four cell lines . This suggests their potential for development into drugs that can combat tuberculosis.
EGFR Kinase Inhibitors
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been designed as inhibitors of the epidermal growth factor receptor (EGFR) kinase. EGFR is a critical target in cancer therapy, and these compounds have shown promise in inhibiting this receptor, which could lead to potential treatments for various cancers .
Antimalarial Agents
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a potential model for the development of antimalarial agents. In silico ADME profiling and physiochemical properties predict drug-like properties with very low toxic effects, making them suitable candidates for further development into antimalarial drugs .
Antimycobacterial Activity
Apart from their potential as antitubercular agents, thieno[2,3-d]pyrimidin-4(3H)-ones have also been studied for their broader antimycobacterial activity. This includes activity against various strains of mycobacteria, which are responsible for diseases like leprosy and Buruli ulcer .
Non-Cytotoxic Chemotherapeutic Agents
The non-cytotoxic nature of these compounds makes them excellent candidates for chemotherapeutic agents. Their ability to target specific pathogens without harming host cells is crucial for reducing the side effects commonly associated with chemotherapy .
Drug Discovery and Design
The structural complexity and versatility of thieno[2,3-d]pyrimidin-4(3H)-ones make them valuable scaffolds in drug discovery and design. Their potential to bind various biological targets allows for the exploration of new therapeutic areas and the development of novel drugs with unique mechanisms of action .
作用機序
Target of Action
The primary targets of 5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significant antimycobacterial activity . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential metabolic pathways in the mycobacteria .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth and proliferation . This leads to a decrease in the bacterial population, thereby helping to control the spread of tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s stability and efficacy
将来の方向性
特性
IUPAC Name |
5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-7-19-11-5-3-10(4-6-11)12-8-20-15-13(12)14(18)16-9-17-15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKYLMMULESOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323471 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
449151-98-8 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



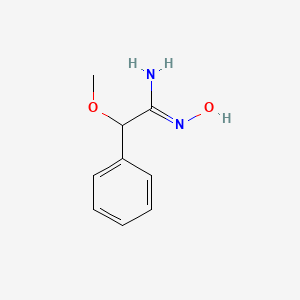
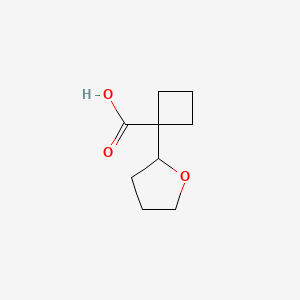
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
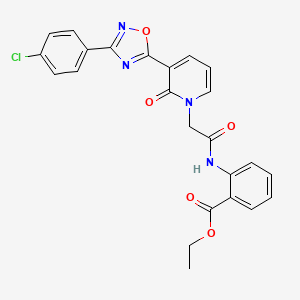
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
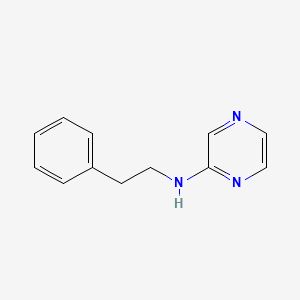
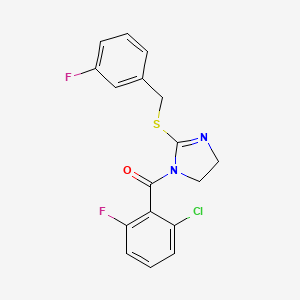
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)

